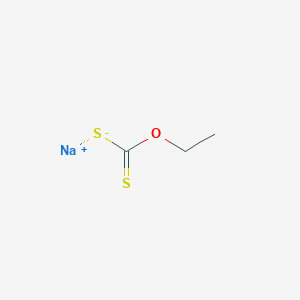

Sodium ethylxanthate

Description

Sodium ethylxanthate (C₃H₅NaOS₂) is an organosulfur compound widely used in mineral flotation and synthetic chemistry. It appears as a pale-yellow crystalline powder with a molecular weight of 144.19 g/mol, a melting point range of 182–256°C, and high water solubility (450 g/L at 10°C) . The compound is hygroscopic, forming a dihydrate in moist air, and reacts with oxidizers to form dixanthogens . Its synthesis involves the reaction of sodium hydroxide with carbon disulfide and ethanol, yielding a versatile reagent for metal coordination and sulfide nanoparticle synthesis .

Key applications include:

- Mineral processing: Acts as a collector for sulfide ores (e.g., pyrite, arsenopyrite) due to its strong adsorption on metal surfaces .

- Nanoparticle synthesis: Serves as a precursor for ZnS and CdS nanoparticles via thermal decomposition of zinc ethylxanthate complexes .

- Organic chemistry: Used in radical xanthylation and as a sulfur source in thiol-free synthetic routes .

Properties

CAS No. |

140-90-9 |

|---|---|

Molecular Formula |

C3H6NaOS2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

sodium;ethoxymethanedithioate |

InChI |

InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6); |

InChI Key |

SARKRSWCLHYVGQ-UHFFFAOYSA-N |

SMILES |

CCOC(=S)[S-].[Na+] |

Isomeric SMILES |

CCOC(=S)[S-].[Na+] |

Canonical SMILES |

CCOC(=S)S.[Na] |

Other CAS No. |

140-90-9 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

Related CAS |

151-01-9 (Parent) |

Synonyms |

O-Ethyl Ester Dithio-carbonic Acid, Sodium Salt; O-Ethyl Ester Carbonodithioic Acid, Sodium Salt; Ethyl-xanthic Acid, Sodium Salt; Aero 325; Aeroxanthate 325; Ethylxanthic Acid Sodium Salt; O-Ethyl Sodium Dithiocarbonate; SEX; SEX (flotation agent); |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethylxanthate is synthesized by treating sodium ethoxide with carbon disulfide. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{ONa} + \text{CS}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OCS}_2\text{Na} ] This reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanol with sodium hydroxide to form sodium ethoxide, which is then treated with carbon disulfide. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound undergoes oxidation to form diethyl dixanthogen disulfide: [ 4\text{C}_2\text{H}_5\text{OCS}_2\text{Na} + 2\text{H}_2\text{O} + \text{O}_2 \rightarrow 2(\text{C}_2\text{H}_5\text{OCS}_2)_2 + 4\text{NaOH} ]

Hydrolysis: In acidic conditions, this compound hydrolyzes to produce ethanol and carbon disulfide: [ \text{C}_2\text{H}_5\text{OCS}_2\text{Na} + \text{H}^+ \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{CS}_2 + \text{Na}^+ ]

Common Reagents and Conditions:

Oxidizing agents: Oxygen or hydrogen peroxide.

Acidic conditions: Hydrochloric acid or sulfuric acid.

Major Products:

Diethyl dixanthogen disulfide: Formed during oxidation.

Ethanol and carbon disulfide: Formed during hydrolysis.

Scientific Research Applications

Mining Industry

Flotation Agent

Sodium ethyl xanthate is predominantly used as a flotation agent in the mining industry. It selectively binds to sulfide mineral surfaces, facilitating the separation of valuable metals such as copper, nickel, lead, and zinc from gangue materials. The typical dosage ranges from 250 to 350 grams per ton of ore processed . This application was first introduced by Cornelius H. Keller in 1925 and has since become a standard practice in mineral processing.

Case Study: Froth Flotation

In a study evaluating sodium ethyl xanthate for froth flotation of carbonatitic copper ore, the highest recovery rate achieved was 86.1% at a dosage of 300 g/t . This demonstrates its effectiveness in enhancing metal recovery rates during the extraction process.

Chemical Synthesis

Sodium ethyl xanthate serves as a reagent in organic synthesis, particularly in the production of various xanthate derivatives. It participates in nucleophilic substitution reactions and is utilized in the synthesis of other organic compounds . Its role as a nucleophile enhances reaction efficiency, making it valuable in laboratory settings.

Rubber Industry

In the rubber industry, sodium ethyl xanthate acts as a vulcanization accelerator and curing agent. It facilitates cross-linking of polymer chains, which improves the mechanical properties and heat resistance of rubber products . This application is critical for enhancing the durability and performance of rubber materials used in various applications.

Textile Industry

Sodium ethyl xanthate is employed as a dyeing assistant and leveling agent in textile manufacturing. It aids in achieving uniform dye uptake, preventing streaks or patches on fabric surfaces during dyeing processes . This ensures high-quality finishes in textile products.

Water Treatment

In environmental applications, sodium ethyl xanthate is utilized as a chemical precipitant or coagulant for removing heavy metals and pollutants from wastewater streams. Its ability to facilitate flotation processes makes it effective for treating contaminated water .

Biotechnology

The compound also finds applications in biotechnology and molecular biology techniques. It may be used for the extraction and purification of biomolecules such as proteins and nucleic acids, contributing to advancements in research and development within these fields .

Paints and Coatings

In the paints and coatings industry, sodium ethyl xanthate functions as a dispersing agent and stabilizer for pigments and fillers. It helps maintain uniform dispersion of solid particles within paint formulations, enhancing product quality .

Summary Table of Applications

Mechanism of Action

Sodium ethylxanthate acts as a flotation agent by adsorbing onto the surface of sulfide minerals, rendering them hydrophobic. This allows the minerals to attach to air bubbles and float to the surface for collection. The adsorption process involves the formation of a complex between the xanthate ion and the metal ions on the mineral surface .

Comparison with Similar Compounds

Sodium ethylxanthate is structurally and functionally compared to other sulfur-containing compounds, including potassium amylxanthate, sodium diethyldithiocarbamate, and thiourea derivatives.

Structural and Functional Differences

| Compound | Structure | Key Features | Applications |

|---|---|---|---|

| This compound | Terminal C=S group | Strong metal-binding via S atoms; forms stable complexes with Fe, Zn, Cd | Mineral flotation, nanoparticle synthesis |

| Potassium amylxanthate | Longer alkyl chain (C₅H₁₁) | Reduced solubility in water; slower adsorption kinetics | Selective flotation of hydrophobic ores |

| Sodium diethyldithiocarbamate | Two S donors, no alkoxy group | Chelates heavy metals (Ni, Cu); used in detoxification and rubber vulcanization | Metal chelation, industrial catalysis |

| Thiourea derivatives | Internal C=S bond | Weak metal-binding; inhibits enzymes via non-competitive mechanisms | Corrosion inhibition, pharmaceutical uses |

Key Findings :

- Ethylxanthate’s terminal C=S group enables stronger covalent interactions with metal surfaces (e.g., Fe in pyrite) compared to thiourea’s internal C=S bonds, which primarily act as enzyme inhibitors .

- Compared to potassium amylxanthate, ethylxanthate’s shorter ethyl chain enhances solubility and adsorption speed on mineral surfaces .

Adsorption Efficiency on Sulfide Minerals

Studies using density functional theory (DFT) and flotation experiments reveal this compound’s superior adsorption on pyrite over arsenopyrite:

Mechanistic Insights :

- Ethylxanthate’s adsorption on pyrite involves electron transfer from Fe 3d orbitals to S 3p orbitals, forming stable antibonding states near the Fermi level .

- In arsenopyrite, arsenic atoms compete with sulfur for Fe coordination, reducing ethylxanthate’s binding efficiency .

Advantages of Ethylxanthate :

Q & A

Q. What experimental methods are used to quantify sodium ethylxanthate adsorption on sulfide minerals?

-

Methodology : Adsorption capacity is determined via equilibrium experiments using the formula:

where (mol/m²) is equilibrium adsorption capacity, and (mol/L) are initial and equilibrium concentrations, (mL) is solution volume, (m²/g) is mineral surface area, and (g) is mineral mass . Complement this with UV-Vis spectroscopy or electrochemical titration to measure residual xanthate concentrations .

Q. How does pH influence this compound’s effectiveness in mineral flotation?

- Methodology : Conduct micro-flotation experiments across a pH range (e.g., pH 3–12). For example, pyrite recovery decreases from 93.74% (pH 3) to 25.87% (pH 12), while arsenopyrite drops from 86.52% to 5.26% under the same conditions. Use zeta potential measurements to correlate surface charge changes with adsorption behavior . Note that acidic pH (<4.7) may induce partial xanthate decomposition, affecting recovery .

Q. What standard methods determine the solubility of metal ethylxanthates?

- Methodology : Employ conductometric and potentiometric titration techniques. Measure specific conductance of saturated metal xanthate solutions to calculate solubility products () via equivalent conductance relationships. For example, this approach has been applied to Zn, Pb, Ag, and Cu ethylxanthates .

Advanced Research Questions

Q. How do thermodynamic parameters explain adsorption differences between pyrite and arsenopyrite?

- Methodology : Fit isothermal adsorption data using Langmuir and Van’t Hoff equations to derive enthalpy (), entropy (), and Gibbs free energy (). Pyrite exhibits higher (59.25 kJ/mol) than arsenopyrite (38.99 kJ/mol), indicating stronger endothermic adsorption . Use adsorption energy calculations (e.g., pyrite: −326.53 kJ/mol vs. arsenopyrite: −253.99 kJ/mol) to confirm chemisorption dominance .

Q. How do DFT simulations and COHP analysis elucidate bonding mechanisms in ethylxanthate adsorption?

- Methodology : Perform density functional theory (DFT) simulations to model Fe–S interactions. Covalent Orbital Hamilton Population (COHP) analysis reveals bond strengths: Fe–S bonds on pyrite show COHP values of −0.064 Ha and −0.062 Ha, stronger than arsenopyrite’s −0.0482 Ha and −0.042 Ha . Mulliken charge analysis further shows greater electron transfer to Fe d-orbitals in pyrite, enhancing adsorption .

Q. What contradictions exist regarding pH effects on ethylxanthate’s flotation efficiency, and how can they be resolved?

- Methodology : Reconcile conflicting data (e.g., optimal Cu recovery reported at pH <4.7 vs. pH >6) by analyzing xanthate stability zones. Construct Eh-pH diagrams to identify stable chemisorption species (e.g., Cu(I) ethylxanthate) and validate via cyclic voltammetry . Account for decomposition kinetics: longer carbon chains (e.g., diethylxanthate) slow decomposition but increase costs .

Key Recommendations for Experimental Design

- For flotation studies, prioritize temperature control (adsorption increases with temperature due to endothermic nature) .

- Combine spectroscopic (e.g., XPS) and computational (DFT, COHP) methods to validate surface interaction models .

- Address pH-dependent contradictions by pre-stabilizing xanthate solutions and monitoring decomposition products via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.